1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the class of pyrazolo[3,4-d]pyrimidin-4-one derivatives. These compounds are characterized by a pyrazolo[3,4-d]pyrimidine core structure, a bicyclic heterocycle, with a ketone group at the 4-position and various substituents at other positions. This class of compounds has shown promise in medicinal chemistry, particularly as inhibitors of enzymes like phosphodiesterase 9 (PDE9A) [, , ] and adenosine deaminase (ADA) [].
1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer research. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
The compound's synthesis and characterization have been documented in various scientific articles and patents. It is often synthesized through reactions involving hydrazine derivatives and pyrimidine compounds, highlighting its utility as a building block for more complex molecules in drug development .
1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one can be classified under:
The synthesis of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with pyrimidine compounds. One common method includes reacting 2,4-dimethylphenylhydrazine with a suitable pyrimidine derivative under acidic or basic conditions.
The molecular structure of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one consists of a pyrazolo[3,4-d]pyrimidine ring fused with a dimethylphenyl group. The presence of the dimethyl groups at the 2 and 4 positions of the phenyl ring contributes to its steric and electronic properties.
1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions:
The mechanism of action for 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its interaction with specific molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells.
1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is utilized in various scientific fields:
The construction of the pyrazolo[3,4-d]pyrimidin-4-one core typically follows convergent synthetic routes involving cyclocondensation of appropriately substituted precursors. The most efficient methodology proceeds via three sequential transformations beginning with 2-(p-tolylamino)acetohydrazide:
Hydrazide-Enol Ether Condensation: Treatment of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in refluxing ethanol yields the intermediate 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile as a red solid. This step establishes the pyrazole ring through cyclocondensation, with the nitrile group positioned for subsequent ring closure [3].
Formimidate Formation: Reaction with triethyl orthoformate in acetic anhydride generates ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate. This critical step introduces the C4 carbon unit necessary for pyrimidine ring formation while activating the system for nucleophilic attack [3].
Cyclization: Treatment with hydrazine hydrate in ethanol mediates ring closure through nucleophilic addition-elimination, yielding the target 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one. This transformation completes the bicyclic system with the exocyclic carbonyl at C4 [3].
An alternative three-step route from allopurinol leverages palladium-catalyzed C-H functionalization for scaffold diversification. This approach demonstrates exceptional regioselectivity at the C3 position when employing Pd(OAc)₂/XPhos catalytic systems, enabling direct arylation without pre-functionalization [4].
Table 1: Synthetic Routes to 1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one Core
Method | Key Starting Materials | Critical Intermediate | Cyclization Conditions | Reported Yield |
---|---|---|---|---|
Hydrazide Route | 2-(p-Tolylamino)acetohydrazide, Ethoxymethylene malononitrile | 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile | Hydrazine hydrate, Ethanol, Reflux | 68-75% [3] |
Allopurinol Route | Allopurinol, Aryl halides | 3-Iodo-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Pd(OAc)₂/XPhos, K₂CO₃, DMAc, 110°C | 82% [4] |
Regioselective modification of the pyrazolopyrimidinone core enables precise modulation of electronic properties and steric profiles. Key functionalization strategies target three reactive centers:
N1 Arylation: Prior to ring closure, the pyrazole nitrogen can be selectively alkylated/arylated using Williamson ether synthesis conditions. The 2,4-dimethylphenyl group is typically introduced via copper-catalyzed Ullmann-type coupling between 4,6-dichloropyrimidine precursors and 2,4-dimethylaniline, followed by cyclocondensation [4]. This position tolerates significant steric bulk while influencing π-stacking interactions in biological targets.
C4 Position Modifications: The carbonyl oxygen at C4 can be replaced by amine functionalities through chlorination-amination sequences. Treatment with phosphorus oxychloride yields the 4-chloro derivative, which undergoes nucleophilic displacement with amines. For example, reaction with 2,4-dimethylaniline produces N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MW: 343.43 g/mol, logP: 5.97) with preserved regiochemistry [8]. This transformation significantly enhances target affinity for kinase domains by introducing hydrogen bonding capabilities.
C6 Functionalization: The electron-deficient C6 position undergoes nucleophilic aromatic substitution with oxygen, sulfur, and nitrogen nucleophiles. Glycosylation represents a particularly significant modification: treatment with D-glucose or D-xylose in acetic acid yields N-glycosyl derivatives (e.g., compounds 5 and 6) with anomeric protons appearing at δ 5.13-5.10 ppm in ¹H NMR spectra [3]. Additionally, reaction with carbon disulfide/potassium hydroxide generates the triazolomercapto derivative (compound 7), which serves as a versatile intermediate for thioether formation [3].
Table 2: Regioselective Modification Strategies for Pyrazolo[3,4-d]pyrimidin-4-one Core
Position | Reactive Intermediate | Reagents/Conditions | Representative Derivatives | Application Significance |
---|---|---|---|---|
N1 | 4,6-Dichloro precursor | CuI/L-proline, 2,4-dimethylaniline, K₂CO₃, DMSO 110°C | 1-(2,4-Dimethylphenyl) derivatives | Target specificity modulation [4] |
C4 | 4-Chloro derivative | (i) POCl₃, reflux; (ii) R-NH₂, Et₃N, CH₃CN | N,1-bis(2,4-dimethylphenyl) analogue (CID 3850696) | Kinase H-bond donor/acceptor [8] [2] |
C6 | 4-Oxo parent | (i) CS₂/KOH; (ii) Halogenated alkyls | Thioalkyl derivatives (e.g., compounds 8-13) | Solubility enhancement, metal chelation [3] |
Modern catalytic methodologies have dramatically enhanced the efficiency and selectivity of pyrazolopyrimidinone synthesis:
Palladium-Catalyzed C-H Arylation: Pd(OAc)₂/XPhos systems enable direct regioselective C3-arylation of pre-formed pyrazolo[3,4-d]pyrimidine scaffolds. Optimized conditions (DMAc, 110°C, 18h) achieve >85% yield with broad functional group tolerance on aryl halide coupling partners, including electron-deficient and sterically hindered substrates. This methodology circumvents traditional pre-halogenation requirements, significantly streamlining access to 3,4-disubstituted derivatives [4].
Copper-Mediated Oxidative Cyclization: Cu(NO₃)₂ catalyzes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines under mild conditions (room temperature, <60 min), providing regioselective access to 1,3,5-trisubstituted pyrazoles – key intermediates for subsequent annulation. This acid-free approach prevents isomerization issues associated with classical acidic conditions [6]. Copper catalysis also enables three-component pyrazole syntheses from terminal alkynes, aldehydes, and hydrazines via sequential alkyne activation and cyclocondensation [6].
Ruthenium-Catalyzed C-N Coupling: Ru(II) complexes facilitate intramolecular oxidative C-N bond formation for constructing polysubstituted pyrazoles from pre-assembled hydrazone intermediates. This method accommodates diverse functional groups (ester, nitrile, ketone) without protection, enabling direct access to sterically congested C3-aryl derivatives incompatible with classical methods [6].
Solvent effects significantly influence catalytic efficiency: DMF enhances cyclization rates in copper-catalyzed reactions, while DMAc optimizes palladium-catalyzed arylations. Elevated temperatures (110-120°C) are typically required for C-H activation steps, whereas cyclocondensations proceed efficiently at ambient temperature with copper catalysts [3] [4].
Rational modification of pyrazolopyrimidinone derivatives balances target affinity with drug-like properties through systematic substituent engineering:
Lipophilicity Modulation: The unsubstituted parent compound exhibits moderate lipophilicity (calculated logP: 1.7). Introduction of 2,4-dimethylphenyl at N1 increases logP to ~2.5, while additional aryl substitution at C4 (e.g., N,1-bis(2,4-dimethylphenyl) derivative) substantially elevates logP to 5.97 – beyond optimal range for oral bioavailability [1] [8]. Strategic polar group incorporation mitigates excessive lipophilicity:
Glycosylation: Installation of D-glucose or D-xylose at C6 reduces logP by 1.5-2 units while enhancing aqueous solubility (>5-fold increase). The anomeric hydroxyl groups provide hydrogen bonding capabilities critical for membrane permeability [3].
Thioether Spacers: Insertion of thioalkyl chains with terminal polar groups (e.g., compound 10: 2-hydroxypropylthio) maintains logP <3 while introducing H-bond acceptor capacity. Physiological studies confirm enhanced cellular uptake compared to unsubstituted analogues [3].
Steric and Electronic Optimization: The 2,4-dimethylphenyl group at N1 provides optimal steric occupancy for CDK2 ATP-binding pocket accommodation, with the ortho-methyl group preventing unfavorable rotamers. Para-methyl substitution enhances electron donation without significant steric penalty [3]. C4 carbonyl bioisosteres significantly influence target engagement:
Amino vs. Hydroxy vs. Thione: 4-Amino derivatives (e.g., compound 4) exhibit superior CDK2 inhibition (IC₅₀ 0.081 μM) compared to 4-hydroxy (IC₅₀ >1 μM) due to enhanced H-bond donation to Leu83. 4-Thione derivatives show intermediate activity but improved metabolic stability [3].
Chiral Center Introduction: Asymmetric synthesis of derivatives containing chiral side chains (e.g., compound 8Vc) demonstrates dramatic bioactivity enhancements. Against Valsa mali, the (R)-enantiomer (8Vc) exhibits 35-fold greater antifungal activity (EC₅₀ 0.22 mg/L) than the (S)-configured counterpart, attributed to stereospecific target interactions [9].
Table 3: Structure-Property Relationships in Optimized Derivatives
Substituent Modification | Property Change | Biological Impact | Key Derivatives |
---|---|---|---|
C6-Glycosylation | logP ↓ 1.5-2.0 units; PSA ↑ 40-60 Ų | Enhanced water solubility; Cell penetration | Compounds 5 (glucose), 6 (xylose) [3] |
C4 Amination | H-bond donors ↑1; logP ↑0.8-1.5 | CDK2 IC₅₀ 0.057-0.119 μM (vs sorafenib 0.184 μM) | Compound 14, 15 [3] |
Chiral Alkylthio at C6 | logP ≈3.5; Moderate PSA | Antifungal EC₅₀ 0.22 mg/L (Valsa mali) | 8Vc [9] |
N1 2,4-Dimethylphenyl | logP ↑0.8; Steric occupancy optimal | Fits hydrophobic pocket in CDK2 | Core structure [3] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2